(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Description
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSPDVTAKHCLW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)N[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666973 | |
| Record name | (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131348-76-0, 72845-14-8 | |
| Record name | (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131348-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective cyclization of a suitable amino acid derivative, followed by reduction and cyclization steps. For instance, the enantioselective reduction of a keto ester followed by cyclization can yield the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can yield different derivatives, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has several notable applications:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Studies have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer treatment. For instance, derivatives demonstrated promising antitumor activity against specific cell lines such as Triticum aestivum L. and Artemia franciscana.
Pain Management
- The compound has been investigated for its analgesic properties as a non-peptide nociceptin/orphanin FQ peptide receptor agonist. Animal model studies revealed dose-dependent effects against neuropathic pain, indicating therapeutic potential in pain management.
Material Science
- Due to its unique chemical structure, this compound is being explored for developing new materials with distinct properties, such as polymers and resins.
Case Studies
Several case studies highlight the applications of this compound:
- Antitumor Activity Evaluation :
- A study evaluated various derivatives against different cancer cell lines, demonstrating significant cytotoxicity and potential for development into anticancer agents.
- Analgesic Mechanism Investigation :
- Research focused on the compound's interaction with nociceptin receptors showed promising results in managing neuropathic pain in animal models.
Mechanism of Action
The mechanism of action of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Retinol-Binding Protein (RBP4) Antagonism
Several cyclopenta[c]pyrrolidine derivatives (Table 1) have been synthesized as RBP4 antagonists. These compounds share the bicyclic core but differ in substituents, which modulate potency and solubility:
Key Findings :
Pyrrolidine-Based Enzyme Inhibitors
Compounds with pyrrolo[3,2-b]pyrrol-2-one scaffolds (e.g., GW311616A and GW457427) exhibit distinct bicyclic architectures but share lactam functionalities (Table 2):
Key Findings :
Key Findings :
Therapeutic Agents in Diabetes and Cognitive Disorders
Gliclazide and its analogs demonstrate the pharmacological relevance of hexahydrocyclopenta[c]pyrrol-2(1H)-yl scaffolds (Table 4):
Key Findings :
Biological Activity
(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a bicyclic lactam compound notable for its unique structural features, which include a fused cyclopentane and pyrrolidinone ring system. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug design.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C7H11NO
- CAS Number : 131348-76-0
The stereochemistry of this compound contributes to its biological activity, influencing how it interacts with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:
- Binding to Active Sites : Inhibiting or activating enzyme functions.
- Allosteric Modulation : Influencing biochemical pathways by binding to sites other than the active site.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of similar bicyclic compounds exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrole derivatives have demonstrated promising anticancer properties through mechanisms involving apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The fused pyrrole structure is known for its potential to inhibit bacterial growth and may serve as a scaffold for developing new antibiotics .
- Enzyme Inhibition : There is evidence that compounds related to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against HepG2 and EACC cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various fused pyrrole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell viability in cancer cell lines such as HepG2, with IC50 values suggesting potent anticancer activity .
Case Study 2: Antimicrobial Properties
Research on similar bicyclic compounds has highlighted their effectiveness against multidrug-resistant pathogens. Derivatives were tested for their ability to inhibit growth in Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one derivatives, and how are reaction conditions optimized?
- Methodological Answer: Common methods include refluxing precursors (e.g., hydroxy-phenyl derivatives) in polar solvents like acetonitrile or ethanol under basic conditions (e.g., K₂CO₃) with alkylating agents (e.g., methyl iodide). Hydrogenation steps using catalysts like Pd(OAc)₂ are critical for reducing double bonds in intermediates. Optimization involves adjusting solvent polarity, temperature (e.g., 95°C for reflux), and reaction time (12–24 hours). Post-reaction purification via crystallization (e.g., using ethanol) ensures product purity, as validated by melting point consistency and elemental analysis .
Q. Which spectroscopic techniques are essential for confirming the stereochemistry of hexahydrocyclopenta[b]pyrrolone derivatives?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical. For example, coupling constants (e.g., in aromatic protons) and splitting patterns resolve stereoisomers. Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of protons in rigid bicyclic systems. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm). X-ray crystallography provides definitive stereochemical assignment, especially for complex fused-ring systems .
Q. How can researchers assess the purity of bicyclic pyrrolone compounds prior to biological testing?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Method H, ) is standard. Purity thresholds (e.g., >98%) are established using reverse-phase columns (C18) and gradient elution with acetonitrile/water. Mass spectrometry (MS) confirms molecular ions (e.g., [M+H] at m/z 393). Melting point consistency (±2°C) and elemental analysis (C, H, N within 0.3% of theoretical values) further validate purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during the hydrogenation of hexahydrocyclopenta[b]pyrrolone intermediates?
- Methodological Answer: Contradictions often arise from catalyst deactivation or steric hindrance. Systematic studies using Design of Experiments (DoE) can optimize catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and solvent choice (e.g., ethanol vs. THF). Monitoring by thin-layer chromatography (TLC) or in situ FTIR identifies incomplete reduction. Alternative catalysts (e.g., PtO₂) or microwave-assisted hydrogenation may improve efficiency .
Q. How can computational chemistry predict regioselectivity in nucleophilic additions to hexahydrocyclopenta[b]pyrrolone scaffolds?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, electrophilic sites on the pyrrolone ring (C-2 or C-4) are identified via Fukui indices. Molecular dynamics simulations assess solvent effects on reaction pathways. Validation involves comparing predicted vs. experimental H NMR shifts (e.g., δ 2.37 ppm for methyl groups) .
Q. What are the challenges in synthesizing enantiopure hexahydrocyclopenta[b]pyrrolone derivatives, and how are they addressed?
- Methodological Answer: Racemization risks occur during acidic/basic steps (e.g., ester hydrolysis). Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereocontrol. Chiral HPLC with amylose-based columns resolves enantiomers. Absolute configuration is confirmed via optical rotation (e.g., in methanol) and electronic circular dichroism (ECD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
